molecular formula C19H24N2O3S B10973249 N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methylfuran-2-carboxamide

N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methylfuran-2-carboxamide

Cat. No.: B10973249
M. Wt: 360.5 g/mol
InChI Key: GLORNTRJCGWKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methylfuran-2-carboxamide (Chemical Formula: C₁₉H₂₃N₃O₂S) is a complex organic compound. Let’s break down its structure:

  • The core consists of a benzothiophene ring, which is a fused aromatic system containing sulfur.
  • Attached to the benzothiophene ring, we find a furan ring, which contributes to the compound’s overall structure.
  • The tert-butyl group (tert-C₄H₉) and the carbamoyl group (CONH₂) are also present, adding steric bulk and functional diversity.

Preparation Methods

Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Research efforts are ongoing to optimize its synthesis.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The benzothiophene moiety can undergo oxidation reactions, potentially leading to sulfone or sulfoxide derivatives.

    Reduction: Reduction of the carbonyl group (C=O) may yield the corresponding alcohol.

    Substitution: The furan ring and benzothiophene ring are susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the substituents present. Further research is needed to elucidate these details.

Scientific Research Applications

    Medicine: Investigating its pharmacological properties, including potential as an anticancer agent or modulator of biological pathways.

    Chemistry: As a building block for designing novel heterocyclic compounds.

    Industry: Its unique structure may find applications in materials science or organic electronics.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methylfuran-2-carboxamide

InChI

InChI=1S/C19H24N2O3S/c1-10-5-8-13(24-10)17(23)21-18-15(16(20)22)12-7-6-11(19(2,3)4)9-14(12)25-18/h5,8,11H,6-7,9H2,1-4H3,(H2,20,22)(H,21,23)

InChI Key

GLORNTRJCGWKON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.